3-(3-Hydroxypyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide

Description

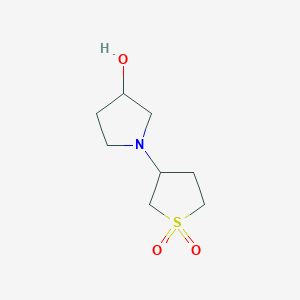

3-(3-hydroxypyrrolidin-1-yl)-1??-thiolane-1,1-dione is a compound that features a pyrrolidine ring and a thiolane ring. Pyrrolidine is a five-membered nitrogen-containing heterocycle, while thiolane is a sulfur-containing heterocycle. The presence of these rings makes the compound interesting for various chemical and biological applications.

Properties

Molecular Formula |

C8H15NO3S |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)pyrrolidin-3-ol |

InChI |

InChI=1S/C8H15NO3S/c10-8-1-3-9(5-8)7-2-4-13(11,12)6-7/h7-8,10H,1-6H2 |

InChI Key |

OWNQHYCASDBYIP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1O)C2CCS(=O)(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxypyrrolidin-1-yl)-1??-thiolane-1,1-dione typically involves the formation of the pyrrolidine ring followed by the introduction of the thiolane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from primary amines and diols using a Cp*Ir complex as a catalyst . The thiolane ring can be introduced through subsequent reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxypyrrolidin-1-yl)-1??-thiolane-1,1-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-hydroxypyrrolidin-1-yl)-1??-thiolane-1,1-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(3-hydroxypyrrolidin-1-yl)-1??-thiolane-1,1-dione involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The thiolane ring can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: A five-membered nitrogen-containing heterocycle widely used in medicinal chemistry.

Thiolane: A sulfur-containing heterocycle with applications in organic synthesis.

Uniqueness

3-(3-hydroxypyrrolidin-1-yl)-1??-thiolane-1,1-dione is unique due to the combination of the pyrrolidine and thiolane rings in a single molecule. This dual-ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(3-Hydroxypyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide, with the molecular formula C8H15NO3S and a molecular weight of approximately 205.28 g/mol, is a compound characterized by its unique structure combining a tetrahydrothiophene ring and a hydroxypyrrolidine moiety. This structural composition suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The compound features:

- Tetrahydrothiophene Ring : A five-membered cyclic structure containing sulfur, contributing to its reactivity.

- Hydroxypyrrolidine Moiety : Introduces nitrogen and hydroxyl functionalities, enhancing biological activity potential.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound may exhibit diverse biological activities, particularly in antimicrobial and antiproliferative effects. The sulfone functional group (1,1-dioxide) enhances its stability and reactivity in biological systems.

Potential Applications

The potential applications of this compound include:

- Antimicrobial agents

- Antiproliferative agents in cancer treatment

- Modulators of neurotransmission due to its pyrrolidine component

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique aspects that may contribute to its biological activity:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Tetrahydrothiophene 1,1-dioxide | Contains only thiophene ring | Antimicrobial | Lacks nitrogen functionality |

| Pyrrolidine Derivatives | Contains nitrogen ring | CNS activity | Focus on neuroactive properties |

| Sulfolane | Similar sulfone group | Solvent applications | Primarily used industrially |

The unique combination of both pyrrolidine and thiophene functionalities in this compound may offer diverse biological activities not found in its counterparts.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of related compounds. For instance, studies on pyrrolidine derivatives have shown significant central nervous system (CNS) activity, indicating that modifications to the nitrogen-containing ring can lead to enhanced pharmacological properties.

Case Study Example : A study on a related hydroxypyrrolidine compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that similar derivatives could be effective in combating resistant strains.

Pharmacokinetic Evaluations

Understanding the pharmacokinetics of this compound is crucial for predicting its behavior in biological systems. Preliminary evaluations suggest the need for detailed studies focusing on absorption, distribution, metabolism, and excretion (ADME) profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.